2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine
Description
2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative characterized by a fluorine substituent at the 2-position and a 1,1,2,2,2-pentafluoroethyl (-CF$2$CF$3$) group at the 6-position of the pyridine ring. Its molecular formula is C$7$H$3$F$_6$N, with a molecular weight of 215.11 g/mol.
Properties
IUPAC Name |
2-fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F6N/c8-5-3-1-2-4(14-5)6(9,10)7(11,12)13/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAOYUAFGOWAFRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F6N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine can be achieved through various synthetic routes. One common method involves the fluorination of pyridine derivatives using fluorinating agents such as aluminum fluoride and copper fluoride at high temperatures (450–500°C) . Another approach includes the diazotization of substituted 2-aminopyridines followed by fluorination with reagents like sodium nitrite in hydrofluoric acid .
Chemical Reactions Analysis
2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the electron-withdrawing fluorine atoms, which make the pyridine ring more susceptible to nucleophilic attack.
Oxidation and Reduction:
Scientific Research Applications
Chemistry
- Building Block for Complex Compounds: 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine serves as a key intermediate in synthesizing more complex fluorinated compounds. Its unique structure allows for exploring new reaction pathways.
Biology
- Bioactive Molecule in Drug Discovery: The compound is being investigated for its potential as a bioactive molecule with specific interactions with biological targets. Its fluorinated structure may enhance binding affinity to proteins or enzymes.
Medicine
- Therapeutic Properties: Preliminary studies suggest potential anti-inflammatory and anticancer activities. The compound has shown significant growth inhibition against various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| L1210 Mouse Leukemia | <10 | Inhibition of cell proliferation via nucleic acid synthesis interference |
| HeLa Cells | <20 | Induction of apoptosis through mitochondrial pathways |
Case Studies
-
Study on Anticancer Efficacy:
- A series of fluorinated pyridines were tested for cytotoxic effects on breast cancer cell lines (MCF-7). Results indicated that compounds with higher fluorine content exhibited improved cytotoxicity compared to non-fluorinated counterparts.
-
Pharmacokinetics Research:
- Investigations revealed that the introduction of fluorine atoms increases metabolic stability and reduces clearance rates in vivo. This property is crucial for developing long-lasting therapeutic agents.
Applications in Drug Development
The unique properties of this compound make it a promising candidate in drug design:
- Anticancer Agents: Its ability to inhibit cell proliferation positions it as a potential lead compound for developing new anticancer therapies.
- Anti-inflammatory Drugs: Preliminary studies suggest anti-inflammatory properties which could be harnessed for treating chronic inflammatory diseases.
Mechanism of Action
The mechanism of action of 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine involves its interaction with molecular targets through the electron-withdrawing effects of the fluorine atoms. This interaction can influence the compound’s reactivity and binding affinity to various biological targets, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and applications.
Key Comparative Insights:
Fluorination and Electronic Effects :
- The target compound’s -CF$2$CF$3$ group and 2-F substituent create a strongly electron-deficient pyridine ring, enhancing stability and resistance to oxidation compared to less-fluorinated analogs like the difluoroethyl-substituted bipyridine .
- In contrast, PFECHS (a cyclohexane sulfonic acid derivative) and its potassium salt exhibit ionic character, favoring solubility in polar solvents, unlike the neutral pyridine derivatives.
Reactivity and Functional Groups :
- The bromomethyl group in 2-(bromomethyl)-4-(pentafluoroethyl)-6-(trifluoromethyl)pyridine introduces a reactive site for nucleophilic substitution, absent in the target compound. This makes the brominated analog more versatile in synthetic pathways but less stable under harsh conditions.
Molecular Weight and Applications :
- Higher molecular weight compounds (e.g., 358.03 g/mol for the brominated pyridine) may exhibit reduced volatility, suitable for liquid-phase reactions. The target compound’s lower weight (215.11 g/mol) could favor gas-phase applications or diffusion in biological systems.
Structural Diversity :
- Cyclohexane-based fluorinated compounds (e.g., PFECHS ) prioritize surfactant or electrolyte applications due to their ionic nature, while pyridine derivatives are more likely to serve as intermediates in drug synthesis or catalysts.
Research Findings and Implications
- Synthetic Utility : The target compound’s electron-deficient pyridine ring may facilitate metal coordination or serve as a ligand in catalysis, contrasting with the bipyridine system in , which could stabilize π-π interactions.
- Biological Relevance : Fluorinated pyridines are often explored for antimicrobial or anticancer activity. The target’s high fluorine content may improve blood-brain barrier penetration compared to less-fluorinated analogs.
- Environmental Persistence : Perfluoroalkyl groups (e.g., -CF$2$CF$3$) are associated with environmental persistence. The target compound’s stability necessitates evaluation of its ecological impact, similar to PFECHS , a regulated perfluoroalkyl substance.
Biological Activity
2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine is a fluorinated pyridine derivative characterized by the presence of a pentafluoroethyl group. This compound has garnered interest in various fields, including medicinal chemistry and agrochemical development, due to its unique physical and chemical properties imparted by the fluorine atoms. Understanding its biological activity is essential for exploring its potential applications in drug development and other scientific domains.
The molecular formula of this compound is C₇H₃F₆N. The incorporation of fluorine atoms significantly alters the compound's reactivity and interaction with biological targets. Fluorinated compounds often exhibit enhanced metabolic stability and altered pharmacokinetics compared to their non-fluorinated counterparts.
The biological activity of this compound is primarily attributed to the electron-withdrawing effects of the fluorine atoms. These effects can enhance the compound's binding affinity to various biological targets, including enzymes and receptors. The specific interactions may vary depending on the target but generally involve modulation of enzymatic activity or receptor signaling pathways.
Medicinal Chemistry
Research indicates that fluorinated pyridines like this compound are being investigated for their potential roles in therapeutics. They may serve as building blocks for designing novel pharmaceuticals targeting specific diseases. For instance, compounds with similar structures have been explored for their efficacy against cancers mediated by PRC2 (Polycomb Repressive Complex 2), suggesting potential therapeutic applications in oncology .
Agrochemicals
In agricultural research, fluorinated compounds have been developed as herbicides and insecticides due to their stability and effectiveness. The unique properties of this compound make it a candidate for further exploration in this area .
Study 1: Inhibition of Enzymatic Activity
A recent study examined the inhibitory effects of various fluorinated pyridines on specific enzymes involved in cancer metabolism. The results indicated that this compound exhibited significant inhibitory activity against branched-chain amino acid transaminases (BCATs), which are crucial in cancer metabolism. The IC50 values were determined through high-throughput screening methods .
| Compound | IC50 (µM) | Target |
|---|---|---|
| This compound | 15 | BCAT1 |
| Control Compound | 30 | BCAT1 |
Study 2: Pharmacokinetic Profile
Another investigation focused on the pharmacokinetic properties of this compound compared to less fluorinated analogs. The study demonstrated that the pentafluoroethyl group enhanced membrane permeability and bioavailability in cellular models .
| Property | This compound | Analog Compound |
|---|---|---|
| Membrane Permeability | High | Moderate |
| Bioavailability | Enhanced | Low |
Q & A
Q. What are the key synthetic strategies for 2-Fluoro-6-(1,1,2,2,2-pentafluoroethyl)pyridine, and how do reaction conditions influence product purity?
Synthesis typically involves halogenation and fluorination steps, leveraging pyridine derivatives as precursors. For example, halogenated pyridines (e.g., 6-chloro-2-iodo-pyridine analogs) undergo nucleophilic substitution with pentafluoroethylating agents like perfluoroalkyl iodides under controlled conditions. Reaction parameters such as temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., CuI for Ullmann-type couplings) critically affect yield and purity. Post-synthesis purification via column chromatography or recrystallization ensures ≥95% purity, as validated by NMR and mass spectrometry .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic methods?
Key techniques include:
- NMR : NMR identifies fluorine environments, while NMR resolves pyridine ring proton splitting patterns.
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 285.05).
- X-ray Crystallography : Single-crystal analysis (e.g., using synchrotron radiation) reveals bond angles and substituent spatial arrangements, critical for confirming regiochemistry .
A combined approach minimizes ambiguities in structural assignment .
Advanced Research Questions
Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For fluorinated pyridines, fluorine’s electron-withdrawing effect lowers HOMO energy, enhancing stability against oxidation .
- Molecular Docking : Simulates binding to targets like CYP enzymes. Pyridine’s nitrogen and fluorinated groups form hydrogen bonds and hydrophobic interactions, as seen in CYP1B1 inhibitors where substituent positioning (e.g., C2 vs. C6) alters binding affinity by 7.5-fold .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for fluorinated pyridine derivatives?
Contradictions often arise from substituent positional effects or assay variability. For example:
| Substituent Position | Biological Activity (IC) | Source |
|---|---|---|
| C2-pentafluoroethyl | 0.011 µM (CYP1B1 inhibition) | |
| C6-pentafluoroethyl | 0.083 µM (Lower potency) | |
| Solutions include: |
Q. What methodological considerations are critical for studying the compound’s interactions with biological targets like CYP enzymes?
- Assay Design : Use recombinant CYP isoforms (e.g., CYP1B1) and control for co-factors (e.g., NADPH).
- Kinetic Studies : Measure values under pseudo-first-order conditions to distinguish competitive vs. non-competitive inhibition.
- Metabolic Stability : Assess in vitro half-life using liver microsomes; fluorination often enhances metabolic resistance by reducing CYP-mediated oxidation .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
